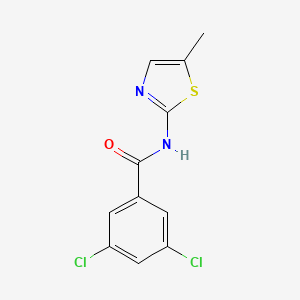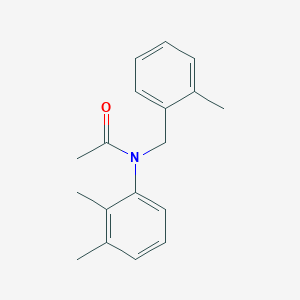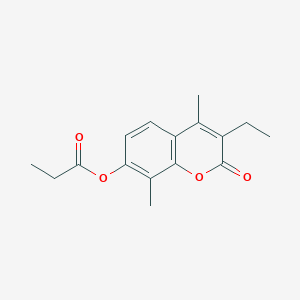
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine, also known as MMPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPP is a small molecule that has been found to exhibit activity against a range of biological targets, including cancer cells, bacteria, and viruses.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been found to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine is not fully understood. However, it has been proposed that 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine exerts its biological activity by interacting with specific biological targets, such as enzymes and receptors. For example, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been found to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to have a range of biochemical and physiological effects. In cancer cells, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to induce apoptosis by activating the caspase pathway, which is a key mechanism for programmed cell death. 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In bacteria, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to inhibit cell growth by disrupting the bacterial cell membrane. In addition, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to have antiviral activity by inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit activity against a range of biological targets, making it a versatile compound for studying biological systems. However, there are also limitations to using 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its toxicity profile is not well characterized, which can limit its use in vivo.
Orientations Futures
There are several future directions for studying 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. One area of research is to further elucidate its mechanism of action by identifying its biological targets and pathways. Another area of research is to optimize the synthesis method to improve the yield and purity of 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. In addition, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine could be further evaluated for its potential therapeutic applications, such as in the treatment of cancer, bacterial infections, and viral infections. Finally, 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine could be modified to improve its pharmacokinetic properties, such as its solubility, bioavailability, and half-life.
Méthodes De Synthèse
The synthesis of 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves the condensation of 2-methoxybenzaldehyde and 2-methyl-3-phenylacryloyl chloride with piperazine in the presence of a base. The reaction proceeds through an intermediate Schiff base, which is then reduced to form 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. The yield of 1-(2-methoxyphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Propriétés
IUPAC Name |
(Z)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-17(16-18-8-4-3-5-9-18)21(24)23-14-12-22(13-15-23)19-10-6-7-11-20(19)25-2/h3-11,16H,12-15H2,1-2H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDIZCTVDOLKQ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)

![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)


![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)
![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)

![7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)

![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)
![methyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B5884491.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)